Cas no 1602599-44-9 (1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl]-)
1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl]-
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- Inchi: 1S/C6H12N4S/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3
- InChI Key: BYBRAFPAHIRSQM-UHFFFAOYSA-N
- SMILES: N1(CCSCC)C=C(N)N=N1
1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01108148-1g |
1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
| Enamine | EN300-783964-0.05g |
1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95.0% | 0.05g |
$888.0 | 2025-03-21 | |
| Enamine | EN300-783964-0.1g |
1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95.0% | 0.1g |
$930.0 | 2025-03-21 | |
| Enamine | EN300-783964-0.25g |
1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95.0% | 0.25g |
$972.0 | 2025-03-21 | |
| Enamine | EN300-783964-0.5g |
1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95.0% | 0.5g |
$1014.0 | 2025-03-21 | |
| Enamine | EN300-783964-1.0g |
1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-21 | |
| Enamine | EN300-783964-2.5g |
1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95.0% | 2.5g |
$2071.0 | 2025-03-21 | |
| Enamine | EN300-783964-5.0g |
1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-21 | |
| Enamine | EN300-783964-10.0g |
1-[2-(ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine |
1602599-44-9 | 95.0% | 10.0g |
$4545.0 | 2025-03-21 |
1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl]- Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl]-
Professional Introduction to 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl] (CAS No. 1602599-44-9)
The compound 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl], identified by its CAS number 1602599-44-9, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This triazole derivative features a unique structural motif that has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of an ethylthioethyl substituent at the 1-position of the triazole ring introduces a versatile handle for further functionalization, making it a valuable scaffold for designing novel therapeutic agents.
Triazole compounds are well-documented for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The amine functionality at the 4-position of the triazole ring further enhances its reactivity, enabling diverse chemical transformations such as nucleophilic substitution and condensation reactions. These attributes make 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl] a promising candidate for exploring new pharmacophores and developing next-generation drugs.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between triazole derivatives and biological targets. Studies have demonstrated that the ethylthioethyl group can modulate the binding affinity and selectivity of triazole-based compounds toward specific enzymes and receptors. This insight has guided the rational design of molecules with enhanced pharmacological profiles, contributing to the discovery of more effective therapeutic interventions.
In the context of drug discovery, 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl] has been explored as a key intermediate in synthesizing small-molecule inhibitors targeting various disease-related pathways. For instance, its structural framework has been utilized to develop inhibitors of kinases and other enzymes implicated in cancer progression. The ethylthioethyl side chain provides a strategic position for covalent bond formation with biological targets, improving drug potency and duration of action.
The synthesis of 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl] involves multi-step organic transformations that highlight the compound's synthetic utility. The introduction of the ethylthioethyl group typically requires thiolation reactions followed by cyclization to form the triazole core. These synthetic strategies have been optimized to ensure high yields and purity, making the compound accessible for further derivatization and biological evaluation.
Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in designing molecules with improved therapeutic efficacy. The unique structural features of 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl] have been systematically modified to explore SAR trends. Modifications at the ethylthioethyl substituent have revealed insights into optimizing solubility, metabolic stability, and target engagement. These findings underscore the compound's potential as a building block for developing novel therapeutics.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Triazole derivatives represent a rich class of molecules with diverse biological activities. The amine-substituted triazole scaffold offers multiple sites for chemical modification, enabling the creation of libraries of compounds for high-throughput screening (HTS). This approach has led to the identification of several lead candidates that are being advanced into preclinical studies.
Advances in synthetic methodologies have also enabled the preparation of chiral analogs of 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl]. Chirality plays a crucial role in determining pharmacological activity and pharmacokinetic properties. By controlling stereochemistry during synthesis, researchers can fine-tune the biological profiles of triazole-based drugs. Such efforts align with global trends toward personalized medicine and targeted therapies.
The future prospects for 1H-1,2,3-Triazol-4-amine, 1-[2-(ethylthio)ethyl] are promising given its versatile structural features and potential applications in drug discovery. Ongoing studies aim to expand its utility in treating neurological disorders by targeting specific neurotransmitter systems. Additionally,the compound's ability to undergo further functionalization makes it an attractive candidate for developing prodrugs with improved bioavailability and targeted release profiles.
In summary,1H-1,2,3-triazol -4-amino acid,[ethylenesulfanyl] - [ethylenediyl] is an important intermediate material in pharmaceutical synthesis,has broad application prospects in drug development field,especially plays an important role in design、synthesis、and optimization process。With continuous progress on chemical synthesis technology、computational biology、and drug screening methods,this compound will continue to play an important role in future medical research field。
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